Tert-butyl 2-hydroxypyrrolidine-1-carboxylate

Organic Synthesis Protecting Group Strategy Chiral Building Block

Boc-protected pyrrolidine alcohols are often substituted incorrectly-N-Boc-prolinol bears a primary -CH₂OH side chain, not the ring-attached secondary OH, altering enantioselective outcomes. tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6) provides the correct scaffold. • Ring-OH (not side-chain -CH₂OH) ensures distinct reactivity vs. N-Boc-prolinol (CAS 69610-40-8). • Racemic mixture, ≥95% purity, liquid form suitable for continuous flow. • Validated intermediate for anti-collagenase agents via (E)-6-Amino-2-hexenoic Acid.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 84766-91-6
Cat. No. B1590343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-hydroxypyrrolidine-1-carboxylate
CAS84766-91-6
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3
InChIKeyNUYWPLSBEHXOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6): Chemical Class and Core Procurement Characteristics


tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6; also known as 1-Boc-2-hydroxypyrrolidine or N-Boc-2-pyrrolidinol) is a Boc-protected cyclic secondary alcohol belonging to the pyrrolidine class of heterocyclic building blocks . This compound features a pyrrolidine ring bearing a hydroxyl group at the 2-position and an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, it is supplied commercially as a racemic mixture with typical purity specifications ranging from 95% to 98% . The compound is utilized primarily as a synthetic intermediate and protecting group scaffold in medicinal chemistry and organic synthesis applications .

Why Generic Substitution of tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6) Fails: Critical Differentiation from N-Boc-prolinol and Related Analogs


Despite the structural similarity among N-Boc-protected pyrrolidine derivatives, direct substitution of tert-butyl 2-hydroxypyrrolidine-1-carboxylate with N-Boc-prolinol (CAS 69610-40-8) or other in-class compounds introduces distinct chemical and practical consequences that procurement decisions must account for. These two compounds differ fundamentally in functional group identity: the target compound bears a ring-attached secondary hydroxyl, whereas N-Boc-prolinol bears a primary hydroxymethyl (-CH₂OH) side chain . This distinction alters hydrogen-bonding capacity, nucleophilic reactivity profile, and steric accessibility in downstream transformations . Substitution without experimental validation therefore risks altering reaction kinetics, product stereochemistry, or synthetic yield—particularly in asymmetric syntheses where the spatial orientation of the hydroxyl moiety dictates chiral induction outcomes. The evidence compiled in Section 3 quantifies these differences across multiple measurable dimensions, establishing that these compounds are not functionally interchangeable despite their superficial structural resemblance.

Quantitative Differentiation Evidence for tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6): Head-to-Head Comparisons with N-Boc-prolinol and Related Analogs


Structural Differentiation: Ring-Hydroxyl vs. Side-Chain Hydroxymethyl Defines Distinct Reactivity Profiles

The target compound (tert-butyl 2-hydroxypyrrolidine-1-carboxylate) features a secondary hydroxyl group directly attached to the pyrrolidine ring at the 2-position, whereas the closest commercial analog, N-Boc-prolinol (CAS 69610-40-8), bears a primary hydroxymethyl substituent at the same position . This structural distinction is fundamental to downstream reactivity: the ring-bound hydroxyl of the target compound exhibits lower conformational mobility and different hydrogen-bonding geometry compared to the freely rotating -CH₂OH moiety of N-Boc-prolinol .

Organic Synthesis Protecting Group Strategy Chiral Building Block

Molecular Weight and Physical Form Differentiation: Lower Mass and Liquid vs. Solid Handling Properties

The target compound exhibits a lower molecular weight (187.24 g/mol) compared to N-Boc-prolinol (201.26 g/mol), representing a 7.0% reduction in molar mass . This difference, while modest, influences stoichiometric calculations in large-scale syntheses. Additionally, physical form varies by supplier: the target compound is commercially available as a liquid from certain vendors whereas N-Boc-prolinol is consistently supplied as a solid with a melting point of 62-64 °C .

Chemical Procurement Inventory Management Synthetic Workflow

Asymmetric Synthesis Utility: Enantiomeric Differentiation in Aldehyde Coupling Reactions

In aldehyde coupling reactions, tert-butyl 2-hydroxypyrrolidine-1-carboxylate demonstrates asymmetric properties that enable differential production of enantiomers . The reaction produces one enantiomer at high yield and purity, while the opposite enantiomer is generated in substantially lower yield and purity . This property is not comparably documented for N-Boc-prolinol in identical reaction systems.

Asymmetric Synthesis Chiral Resolution Enantioselective Reactions

Supplier Purity and Storage Specification Benchmarking

The target compound is commercially available at purities of 95% to 98% across multiple suppliers, with a recommended storage temperature of 2-8 °C (refrigerated) . In comparison, N-Boc-prolinol is supplied at 98-99% purity with a melting point range of 60-64 °C and exhibits optical rotation of [α]21/D −48° (c = 1.3 in chloroform) for the L-enantiomer .

Quality Control Procurement Specification Stability

Optimal Research and Procurement Scenarios for tert-Butyl 2-hydroxypyrrolidine-1-carboxylate (CAS 84766-91-6) Based on Differentiated Evidence


Synthesis of Anti-Collagenase Active Agents via (E)-6-Amino-2-hexenoic Acid Intermediate

The target compound is documented as an intermediate in the synthetic pathway toward (E)-6-Amino-2-hexenoic Acid (A609990), which is subsequently utilized in the preparation of anti-collagenase active agents . This established synthetic role provides a validated procurement rationale for research programs targeting collagenase inhibition or related therapeutic areas where this specific intermediate is required.

Enantioselective Aldehyde Coupling for Asymmetric Synthesis Workflows

Based on the compound's documented asymmetric properties in aldehyde coupling reactions—where one enantiomer is produced in high yield and purity while the opposite enantiomer forms in substantially lower yield —this compound is appropriately selected for research programs investigating enantioselective synthetic methodologies or requiring differential enantiomer production.

Boc-Protected Pyrrolidine Scaffold for Multi-Step Medicinal Chemistry Programs

As a Boc-protected pyrrolidine alcohol, this compound serves as a versatile building block in medicinal chemistry where the acid-labile Boc protecting group enables selective deprotection under mild acidic conditions while the ring-hydroxyl provides a functional handle for further derivatization . This dual functionality makes the compound suitable for multi-step synthetic sequences requiring orthogonal protection strategies.

Liquid-Phase Continuous Flow Chemistry Applications

Given the documented availability of the target compound in liquid physical form from certain commercial suppliers , it is particularly well-suited for continuous flow chemistry platforms where liquid reagents facilitate precise metering, reduced clogging risk, and improved process reproducibility compared to solid-phase alternatives such as N-Boc-prolinol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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